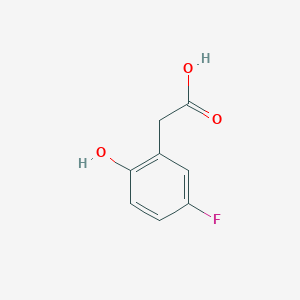
(5-Fluoro-2-hydroxyphenyl)-acetic acid
Descripción general
Descripción
(5-Fluoro-2-hydroxyphenyl)-acetic acid, also known as 5-Fluoro-2-hydroxybenzoic acid or 5-Fluorosalicylic acid, is a common organic compound with a variety of applications in scientific research and laboratory experiments. It is a white crystalline solid that is soluble in water and ethanol, and has a molecular weight of 170.10 g/mol. 5-Fluoro-2-hydroxyphenyl)-acetic acid is a useful reagent in organic synthesis, and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Cancer Research
The compound has been used in cancer research, particularly in the study of cervical cancer. A derivative of the compound, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been shown to be cytotoxic against various human cancer cell lines . It has been observed that HeLa cancer cells undergo mitotic arrest and subsequent apoptosis following treatment with MBIC .
Microtubule Destabilization
MBIC has been found to have distinctive microtubule destabilizing effects. It interferes with tubulin polymerization, which is crucial for cell division . This makes it a potential candidate for the development of new anticancer drugs .
Mitotic Blockage
MBIC induces mitotic blockage in HeLa cells, leading to multi-nucleation and unsegregated chromosomes with a prolonged G2-M phase . This disrupts the normal cell cycle, leading to cell death .
Mitotic Regulatory Machinery
MBIC affects the mitotic regulatory machinery by up-regulating BubR1, Cyclin B1, CDK1 and down-regulating Aurora B . This further contributes to its potential as an anticancer agent .
Synergistic Effects with Other Drugs
MBIC has been found to exhibit synergistic effects when given in combination with other anticancer drugs such as colchicine, nocodazole, paclitaxel, and doxorubicin . This could potentially reduce the toxicity and drug resistance to these agents .
Chemical Synthesis
The compound can be used as a reagent in the acylation of phenols and amines . This makes it useful in various chemical synthesis processes .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it may involve electrophilic substitution reactions .
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities , suggesting that this compound may also influence a variety of biochemical pathways.
Result of Action
Similar compounds have been shown to exhibit potent antiviral activity with ic50 values ranging from 04 to 21 µg/mL against Coxsackie B4 virus , suggesting that this compound may also have significant biological effects.
Action Environment
It is known that the success of similar compounds, such as those used in suzuki–miyaura coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions , suggesting that the action of this compound may also be influenced by environmental conditions.
Propiedades
IUPAC Name |
2-(5-fluoro-2-hydroxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,10H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLZIZGUWODUEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



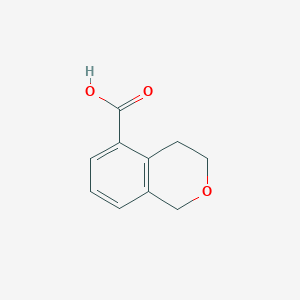
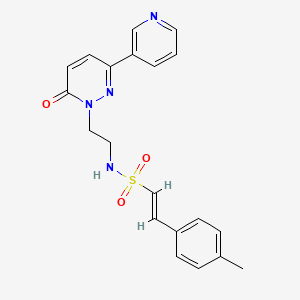
![5-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2964165.png)
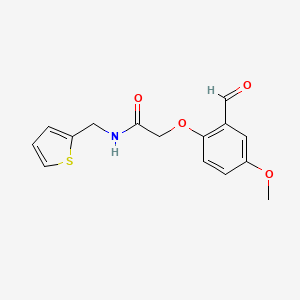
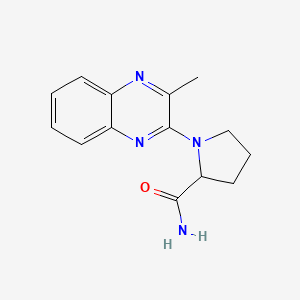
![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-chloro-2-methylphenyl)urea](/img/structure/B2964169.png)
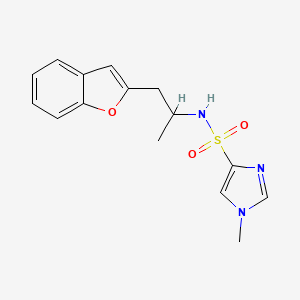
![Tert-butyl (1S,5R)-6-[(5-chloropyrazin-2-yl)methyl-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2964172.png)
![5-methyl-3-oxo-2-phenyl-N-(o-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2964175.png)
![2-[Acetyl(benzyl)amino]-2-cyclopropylacetic acid](/img/structure/B2964176.png)
![2-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2964179.png)
